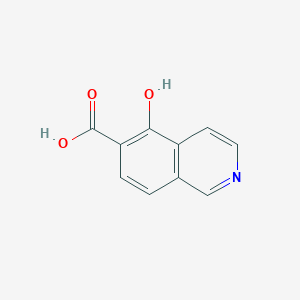

5-Hydroxy-6-isoquinolinecarboxylic acid

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Contemporary Chemical and Biological Research

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). This nitrogen-containing bicyclic system is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds of significant interest in medicinal chemistry. nih.govrsc.org The inherent structural features of the isoquinoline ring system, including its planarity and potential for diverse substitutions, make it a "privileged scaffold." nih.gov This term signifies its recurring presence in molecules that exhibit a wide range of biological activities, allowing for the design of compounds that can interact with various biological targets. nih.govnih.gov

Historically, the importance of isoquinoline alkaloids was recognized with the isolation of morphine from the opium poppy in the early 19th century. nih.gov Since then, thousands of isoquinoline alkaloids have been identified from natural sources, demonstrating a broad spectrum of pharmacological effects. These activities include antitumor, antimicrobial, anti-inflammatory, and antiviral properties, among others. nih.govnumberanalytics.com This has cemented the isoquinoline core as an invaluable template in drug discovery and development. nbinno.com

In modern chemical and biological research, isoquinoline derivatives are investigated for their potential to treat a wide range of diseases, including cancer, microbial infections, neurodegenerative diseases, and cardiovascular conditions. nih.govnbinno.com Prominent examples of drugs based on this scaffold underscore its therapeutic relevance.

Table 1: Examples of Biologically Active Isoquinoline-Based Compounds

| Compound Name | Class | Biological Activity/Use |

|---|---|---|

| Morphine | Benzylisoquinoline Alkaloid | Analgesic nih.govnumberanalytics.com |

| Codeine | Benzylisoquinoline Alkaloid | Antitussive nih.govnumberanalytics.com |

| Berberine (B55584) | Protoberberine Alkaloid | Antibacterial, Anticancer nih.govrsc.org |

| Papaverine (B1678415) | Benzylisoquinoline Alkaloid | Vasodilator mdpi.com |

| Saquinavir | Synthetic TIQ Derivative | Antiviral (HIV protease inhibitor) mdpi.com |

| Quinisocaine | Synthetic TIQ Derivative | Anesthetic mdpi.com |

Note: TIQ stands for Tetrahydroisoquinoline.

The continued exploration of isoquinoline chemistry is driven by the need for novel therapeutic agents. Researchers focus on developing new synthetic methodologies to create diverse libraries of isoquinoline derivatives for biological screening. nih.gov The study of structure-activity relationships (SAR) helps in optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. rsc.org

Significance of Hydroxy-Substituted Isoquinolinecarboxylic Acids in Advanced Organic and Medicinal Chemistry

The introduction of specific functional groups onto the isoquinoline scaffold can profoundly influence a molecule's physicochemical properties and biological activity. Among these, the hydroxyl (-OH) and carboxylic acid (-COOH) groups are of particular importance in medicinal chemistry.

The hydroxyl group is a key functional group in many drug molecules. hyphadiscovery.com Its introduction can:

Increase Polarity: Generally reducing lipophilicity, which can affect solubility and membrane permeability. hyphadiscovery.com

Form Hydrogen Bonds: Act as both a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets like enzymes and receptors. hyphadiscovery.com

Influence Metabolism: Provide a site for metabolic transformations, such as glucuronidation or sulfation, which can impact a drug's duration of action.

The carboxylic acid group is also a critical component in drug design. nih.gov It is often a key part of a molecule's pharmacophore, the essential features required for its biological activity. nih.gov Key attributes include:

Acidity: The ability to exist as a carboxylate anion at physiological pH, allowing for ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site.

Chelating Properties: The capacity to coordinate with metal ions, which is crucial for the mechanism of action of certain enzymes.

Bioisosterism: The carboxylic acid group can be replaced by other acidic functional groups, such as tetrazoles or hydroxamic acids, to modulate properties like metabolic stability and bioavailability while retaining the desired biological interactions. nih.govresearchgate.net

Academic Research Trajectories and Objectives for 5-Hydroxy-6-isoquinolinecarboxylic Acid Investigation

While extensive literature exists for the broader isoquinoline class, research specifically targeting 5-Hydroxy-6-isoquinolinecarboxylic acid is more focused. The academic objectives for investigating this particular compound and its close analogs typically revolve around its potential as a building block in organic synthesis and as a scaffold for developing novel biologically active agents.

The primary research trajectories include:

Synthetic Methodology Development: A core objective is the development of efficient and regioselective synthetic routes to produce 5-Hydroxy-6-isoquinolinecarboxylic acid. The synthesis of specifically substituted isoquinolines can be challenging, often requiring multi-step procedures. Researchers aim to create novel or optimized pathways that allow for the controlled placement of the hydroxyl and carboxylic acid groups on the isoquinoline core. This is fundamental for enabling further investigation and analogue synthesis. Classical methods like the Pomeranz–Fritsch reaction and the Bischler–Napieralski reaction are often adapted for these purposes. mdpi.com

Exploration as a Bioactive Scaffold: The structure of 5-Hydroxy-6-isoquinolinecarboxylic acid suggests its potential as a ligand for biological targets, particularly enzymes. The arrangement of the hydroxyl and carboxylic acid groups creates a potential bidentate chelation site for metal ions, a feature common in many enzyme inhibitors. Research objectives often include synthesizing the compound and its derivatives to screen for inhibitory activity against specific enzyme classes, such as:

Nucleases: Compounds with hydroxyquinoline scaffolds have been investigated as inhibitors of enzymes like deoxyribonuclease I (DNase I). researchgate.net

Protein Kinases: The isoquinoline core is present in various kinase inhibitors, and substitutions are explored to achieve target specificity.

Other Metalloproteins: The chelating motif makes it a candidate for targeting enzymes that rely on metal cofactors.

Intermediate for Complex Molecule Synthesis: This compound serves as a valuable intermediate for the construction of more complex, polycyclic molecules. The carboxylic acid and hydroxyl groups provide reactive handles for further chemical modifications, such as esterification, amidation, or etherification, allowing for its incorporation into larger, more elaborate molecular architectures with potential therapeutic value.

The investigation of 5-Hydroxy-6-isoquinolinecarboxylic acid is driven by the hypothesis that its unique substitution pattern offers a platform for discovering new chemical entities with specific biological functions, contributing to the broader field of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxyisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-7-3-4-11-5-6(7)1-2-8(9)10(13)14/h1-5,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLPJPWRZAZPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Interaction Mechanisms of 5 Hydroxy 6 Isoquinolinecarboxylic Acid

Intramolecular Cyclizations and Rearrangement Pathways

The proximate positioning of the hydroxyl and carboxylic acid functional groups in 5-Hydroxy-6-isoquinolinecarboxylic acid allows for potential intramolecular reactions, primarily cyclization. Under specific conditions, such as in the presence of a dehydrating agent or through thermal activation, the molecule can undergo an intramolecular esterification.

In this pathway, the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. The subsequent elimination of a water molecule results in the formation of a cyclic ester, known as a lactone. The feasibility and rate of this lactonization depend significantly on the ring strain of the resulting cyclic structure. Given the geometry of the isoquinoline (B145761) core, the formation of this lactone ring would be a key area of study in understanding the compound's thermal or acid-catalyzed reactivity.

While significant molecular rearrangements are not commonly reported under standard conditions, the potential for decarboxylation at high temperatures exists, which would yield 5-isoquinolinol. The stability of the aromatic isoquinoline system generally prevents more complex skeletal rearrangements unless subjected to high-energy conditions like photochemical irradiation or potent catalysts.

Coordination Chemistry and Metal Chelation Characteristics

The structure of 5-Hydroxy-6-isoquinolinecarboxylic acid is exceptionally well-suited for the chelation of metal ions. The ortho-positioning of the phenolic hydroxyl group and the carboxylic acid group creates a bidentate binding site, capable of forming stable five- or six-membered chelate rings with a central metal ion. nih.gov This structural motif is a classic feature in potent chelating agents.

The chelation process involves the deprotonation of both the carboxylic acid and hydroxyl groups to form carboxylate and phenoxide ions, respectively. These anionic oxygen atoms act as Lewis bases, donating electron pairs to a metal ion (a Lewis acid) to form coordinate covalent bonds. youtube.comyoutube.com The nitrogen atom of the isoquinoline ring can also participate in coordination, allowing the molecule to act as a tridentate ligand in some coordination geometries. This ability to engage metal ions through multiple binding sites significantly enhances the stability of the resulting metal complex, a phenomenon known as the chelate effect.

The affinity of 5-Hydroxy-6-isoquinolinecarboxylic acid for different metal ions is influenced by factors such as the ion's charge, size, and preferred coordination geometry. numberanalytics.com For instance, it would be expected to form stable complexes with transition metals like Fe(II/III), Cu(II), and Zn(II), which are prevalent in biological systems.

Table 1: Potential Metal Chelation Characteristics

| Metal Ion | Potential Coordination Sites | Possible Geometry of Complex |

|---|---|---|

| Fe(III) | Carboxylate (O), Phenoxide (O), Ring Nitrogen (N) | Octahedral |

| Cu(II) | Carboxylate (O), Phenoxide (O) | Square Planar / Distorted Octahedral |

| Zn(II) | Carboxylate (O), Phenoxide (O) | Tetrahedral / Octahedral |

| Al(III) | Carboxylate (O), Phenoxide (O) | Octahedral |

Reactivity as a Building Block in Complex Heterocyclic Compound Synthesis

Heterocyclic compounds are foundational to organic synthesis and medicinal chemistry. sigmaaldrich.combohrium.com 5-Hydroxy-6-isoquinolinecarboxylic acid serves as a versatile synthon or building block for constructing more complex molecular architectures due to its multiple reactive sites. researchgate.netnih.govnih.gov

The carboxylic acid group is a primary site for modification. It can be readily converted into a variety of functional groups, including:

Esters: Through Fischer esterification with alcohols.

Amides: By reaction with amines, often activated by coupling agents.

Acid Chlorides: Using reagents like thionyl chloride, creating a highly reactive intermediate for further substitutions.

The phenolic hydroxyl group offers another handle for synthetic elaboration. It can undergo O-alkylation or O-acylation to introduce different substituents, thereby modifying the molecule's steric and electronic properties.

Furthermore, the isoquinoline ring itself can be subject to electrophilic aromatic substitution reactions. The existing hydroxyl and carboxylic acid groups direct incoming electrophiles to specific positions on the aromatic ring, allowing for controlled functionalization. This multi-faceted reactivity makes the compound a valuable precursor for creating libraries of substituted isoquinolines for various research applications.

Reaction Kinetics and pH-Dependent Stability Studies

Strongly Acidic Conditions (pH < 2): The carboxylic acid is fully protonated (-COOH), the hydroxyl group is protonated (-OH), and the ring nitrogen is likely protonated (-NH+). The molecule carries a net positive charge.

Moderately Acidic to Neutral Conditions (pH 4-7): The carboxylic acid deprotonates to form the carboxylate (-COO-), while the hydroxyl group remains protonated. The molecule exists as a zwitterion or an anion. The stability in this range is often highest for many carboxylic acids. semanticscholar.org

Alkaline Conditions (pH > 9): The phenolic hydroxyl group deprotonates to form a phenoxide (-O-). The molecule carries a significant negative charge. Phenoxide moieties can be susceptible to oxidative degradation.

Degradation pathways, such as hydrolysis or oxidation, often follow pseudo-first-order kinetics. nih.gov The observed rate constant (k_obs) for the degradation of 5-Hydroxy-6-isoquinolinecarboxylic acid would be expected to vary with pH, a relationship typically visualized in a pH-rate profile.

Table 2: Hypothetical pH-Dependent Degradation Kinetics

| pH | Predominant Species | Postulated Primary Degradation Pathway | Hypothetical Rate Constant (k_obs) (s⁻¹) |

|---|---|---|---|

| 2.0 | Cationic | Acid-catalyzed hydrolysis | 1.5 x 10⁻⁷ |

| 4.0 | Zwitterionic/Anionic | Minimal degradation | 0.8 x 10⁻⁸ |

| 7.0 | Anionic | Base-catalyzed hydrolysis | 3.2 x 10⁻⁸ |

| 10.0 | Dianionic | Oxidation of phenoxide | 9.1 x 10⁻⁷ |

This table presents hypothetical data based on general principles of chemical kinetics for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for separating 5-Hydroxy-6-isoquinolinecarboxylic acid from reaction mixtures and analyzing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation AnalysisHigh-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the purity of 5-Hydroxy-6-isoquinolinecarboxylic acid and monitoring its degradation. A reversed-phase HPLC method would typically be employed, utilizing a C18 column. The mobile phase would likely consist of a mixture of an aqueous solvent (like water with an acid modifier such as formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol).nih.govsielc.com

Detection by a Diode-Array Detector (DAD) or UV detector would allow for quantification and purity assessment based on the compound's UV absorbance. By analyzing the chromatogram, the percentage of the main peak corresponding to the compound relative to impurity peaks can be calculated. A forced degradation study, exposing the compound to stress conditions (e.g., acid, base, heat, oxidation, light), coupled with HPLC analysis, would help identify and quantify any resulting degradation products. However, specific retention times and validated HPLC methods for this compound are not documented in the available literature.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are indispensable for confirming the molecular structure of 5-Hydroxy-6-isoquinolinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum would confirm the number and environment of all protons in the molecule. Protons on the isoquinoline (B145761) ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton of the carboxylic acid group would be expected to appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm). The hydroxyl proton would also likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found far downfield (typically δ 160-180 ppm). Carbons attached to the hydroxyl group and the carbons of the aromatic isoquinoline core would also have characteristic chemical shifts.

Although NMR data exists for related structures like 5-hydroxyquinoline (B119867) and various quinolinecarboxylic acids, specific, assigned chemical shifts for 5-Hydroxy-6-isoquinolinecarboxylic acid are not available in the reviewed literature. chemicalbook.comchemicalbook.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. A very broad absorption band in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. A broad absorption around 3300-3600 cm⁻¹ for the phenolic O-H stretch and absorptions in the 1500-1600 cm⁻¹ region for C=C and C=N bonds of the aromatic system would also be expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the conjugated isoquinoline ring system. The presence of the hydroxyl and carboxyl groups would influence the position and intensity of these absorption maxima (λ-max).

Specific absorption frequencies (cm⁻¹) and wavelengths (nm) from experimental analysis of 5-Hydroxy-6-isoquinolinecarboxylic acid are not documented in the available scientific sources.

Theoretical and Computational Chemistry Investigations

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 5-hydroxy-6-isoquinolinecarboxylic acid and its flexibility. The spatial arrangement of atoms, or conformation, can significantly influence the molecule's physical, chemical, and biological properties.

Theoretical simulations are used to identify the most stable conformations of the molecule in different environments, such as in a vacuum or in a solvent. nih.gov For related quinolone carboxylic acid derivatives, studies have shown that intramolecular hydrogen bonds play a critical role in determining the preferred conformation. nih.gov In 5-hydroxy-6-isoquinolinecarboxylic acid, a hydrogen bond can form between the 5-hydroxy group and the nitrogen atom of the isoquinoline (B145761) ring, or with the carboxylic acid group, leading to a more planar and rigid structure.

Density Functional Theory (DFT) is a common method used for energy minimization to find the most stable conformers. nih.gov Analysis of similar compounds shows that theoretical calculations can accurately reproduce geometric parameters, such as the interatomic distances of hydrogen bonds, when compared with experimental X-ray data. nih.gov For example, in a related compound, the theoretically computed N•••O distance for an intramolecular hydrogen bond was found to differ from the experimental value by only 0.03 Å. nih.gov

Table 1: Example of Theoretical vs. Experimental Hydrogen Bond Parameters in a Related Quinolone Derivative nih.gov

| Parameter | Experimental (X-ray) | Theoretical (Gas-phase) | Theoretical (PCM, Water) |

| H•••O Bond Length (Å) | 1.978 | 1.834 | 1.882 |

| N-H•••O Bond Angle (°) | ~148.0 | ~144.5 | ~143.2 |

This table illustrates the type of data generated in conformational analysis studies for similar compounds, showing good correlation between experimental and theoretical values.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic properties of 5-hydroxy-6-isoquinolinecarboxylic acid, providing insights into its reactivity and potential interactions. Methods like Density Functional Theory (DFT) with specific basis sets (e.g., B3LYP/6-311G+(d,p)) are used to optimize the molecular structure and calculate various electronic parameters. nih.gov

Key aspects of these investigations include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution on the molecule's surface. These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are critical for understanding non-covalent interactions with other molecules, such as receptor binding sites. nih.gov

Theoretical Spectral Analysis : Computational methods can simulate spectra like FT-IR, UV-Vis, and NMR. nih.gov Comparing these simulated spectra with experimental results helps to confirm the molecular structure and the accuracy of the computational model. nih.gov

Table 2: Representative Electronic Properties Calculated via Quantum Chemistry nih.gov

| Property | Description | Predicted Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates electron-donating ability. | Reactivity in oxidation reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. | Reactivity in reduction reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap implies higher stability. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify sites for electrostatic interactions. |

Molecular Dynamics (MD) Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com In the context of 5-hydroxy-6-isoquinolinecarboxylic acid, MD simulations can model its interaction with a biological target, such as a protein receptor or enzyme, providing detailed insights into the binding process. mdpi.commdpi.com

The process typically begins with docking the ligand (5-hydroxy-6-isoquinolinecarboxylic acid) into the active site of the target protein. mdpi.com The resulting complex is then subjected to an MD simulation, where the system's trajectory is calculated over a period, often nanoseconds to microseconds. mdpi.com

Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD) : This measures the average deviation of the protein's backbone atoms over time compared to a reference structure. A stable RMSD value suggests that the protein-ligand complex has reached equilibrium and is stable. mdpi.com

Root-Mean-Square Fluctuation (RMSF) : This analyzes the fluctuation of individual amino acid residues, identifying which parts of the protein are flexible or rigid upon ligand binding. mdpi.com

Hydrogen Bond Analysis : The formation and breaking of hydrogen bonds between the ligand and the target are monitored throughout the simulation. Persistent hydrogen bonds are often critical for stable binding. mdpi.com

These simulations help elucidate the dynamic nature of the ligand-receptor interaction, revealing conformational changes in both the ligand and the target that are essential for binding affinity and specificity. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies and Predictive Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. drugdesign.orgazolifesciences.com For 5-hydroxy-6-isoquinolinecarboxylic acid, SAR studies would involve synthesizing and testing a series of related analogs with modifications at different positions (e.g., on the hydroxyl or carboxylic acid groups, or on the isoquinoline ring) to determine which structural features are essential for a desired biological effect.

Computational methods are integral to modern SAR. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in chemical structure with changes in biological activity. researchgate.net This involves calculating molecular descriptors for each analog. mdpi.com These descriptors quantify various physicochemical properties, including:

Electronic properties : Dipole moment, atomic charges.

Steric properties : Molecular volume, surface area.

Hydrophobicity : LogP (partition coefficient).

Topological indices : Describing molecular branching and connectivity.

By analyzing these descriptors, researchers can build predictive models that estimate the activity of new, unsynthesized compounds. mdpi.comnih.gov For the class of quinolone-3-carboxamides, which are structurally related, molecular descriptor analysis has been used to assess the drug-like properties of synthesized compounds. mdpi.com Such models are valuable for prioritizing which new derivatives of 5-hydroxy-6-isoquinolinecarboxylic acid should be synthesized and tested, thereby streamlining the drug discovery process. mdpi.com

Biological Activities and Pre Clinical Mechanistic Investigations of 5 Hydroxy 6 Isoquinolinecarboxylic Acid and Its Derivatives

Enzyme Inhibition Profiles

Inhibition of 2-Oxoglutarate-Dependent Oxygenases (e.g., HIF Hydroxylases)

Derivatives of hydroxy-isoquinolinecarboxylic acid have shown significant potential as inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, a broad family of enzymes involved in various physiological processes, including hypoxic sensing. nih.govnih.gov A structurally related compound, 5-carboxy-8-hydroxyquinoline (IOX1), has been identified as a broad-spectrum inhibitor of these enzymes. nih.govrsc.org Research has demonstrated that IOX1 effectively inhibits transcription factor hydroxylases, various subfamilies of 2OG-dependent histone demethylases, nucleic acid demethylases, and γ-butyrobetaine hydroxylase. nih.govrsc.org Unlike some other inhibitors, IOX1 is active in cellular assays against both cytosolic and nuclear 2OG oxygenases without needing ester derivatization. nih.govrsc.org

The inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) is a key therapeutic target. nih.govwikipedia.org These enzymes are responsible for the degradation of HIF-α subunits under normal oxygen conditions. wikipedia.org By inhibiting PHDs, HIF-α is stabilized, mimicking the body's natural response to hypoxia and leading to the transcription of genes involved in processes like erythropoiesis. wikipedia.orgnih.gov Small molecule inhibitors of HIF prolyl hydroxylases are being developed for therapeutic applications, such as the treatment of anemia associated with chronic kidney disease. wikipedia.orgnih.gov The inhibitory action of compounds like 5-carboxy-8-hydroxyquinoline on this class of enzymes highlights the potential of the hydroxy-carboxy-quinoline/isoquinoline (B145761) scaffold in this therapeutic area. nih.govrsc.org

Table 1: Inhibition Profile of a Related Compound against 2-Oxoglutarate-Dependent Oxygenases

| Compound | Enzyme Class | Activity | Reference |

|---|---|---|---|

| 5-carboxy-8-hydroxyquinoline (IOX1) | 2-Oxoglutarate-Dependent Oxygenases | Broad-spectrum inhibitor | nih.govrsc.org |

| - Transcription Factor Hydroxylases | Inhibits | nih.govrsc.org | |

| - Histone Demethylases | Inhibits | nih.govrsc.org | |

| - Nucleic Acid Demethylases | Inhibits | nih.govrsc.org | |

| - γ-butyrobetaine hydroxylase | Inhibits | nih.govrsc.org |

Modulation of Other Relevant Enzymatic Pathways

Beyond the inhibition of 2-oxoglutarate-dependent oxygenases, isoquinoline derivatives have been shown to modulate other significant enzymatic pathways. For instance, the natural isoquinoline alkaloid papaverine (B1678415) is a known selective inhibitor of phosphodiesterase 10A (PDE10A). mdpi.com Additionally, certain complex pyrrolo[2,1-a]isoquinoline-based molecules, known as lamellarins, have been reported to inhibit Topoisomerase I, an enzyme crucial for DNA replication and transcription. rsc.org The planar pentacyclic structure of lamellarins, particularly with hydroxyl groups at specific positions (C-8 and C-20), appears to be essential for this inhibitory activity. rsc.org These findings suggest that the broader family of isoquinoline derivatives has the potential to interact with a variety of enzymatic targets.

Antimicrobial and Antiviral Efficacy (In Vitro Studies)

Bactericidal Activity against Specific Microbial Strains (e.g., Gram-positive Bacteria)

Several studies have highlighted the antibacterial potential of isoquinoline derivatives. A class of alkynyl isoquinolines has demonstrated potent bactericidal activity against a range of Gram-positive bacteria. nih.gov Two representative compounds from this class, HSN584 and HSN739, showed moderate antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL against clinically relevant strains such as Staphylococcus epidermidis, Listeria monocytogenes, Streptococcus pneumoniae, Enterococcus faecalis, Clostridium difficile, and Enterococcus faecium. nih.gov

Furthermore, isoquinoline-3-carboxylic acid (IQ3CA) has been identified as having significant antibacterial activity against several plant pathogenic bacteria, with EC50 values between 8.38 and 17.35 μg/mL. researchgate.net Studies on 8-hydroxyquinoline (B1678124) derivatives have also shown that they are generally more active against Gram-positive than Gram-negative bacteria, which is attributed to the structural differences in the bacterial cell wall. nih.govscienceopen.com

Table 2: In Vitro Bactericidal Activity of Isoquinoline Derivatives

| Compound/Derivative Class | Bacterial Type | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria | MIC | 4–16 µg/mL | nih.gov |

| Isoquinoline-3-carboxylic acid (IQ3CA) | Plant pathogenic bacteria | EC50 | 8.38–17.35 μg/mL | researchgate.net |

| 8-Hydroxyquinoline derivatives | Gram-positive bacteria | Generally more active than against Gram-negative | nih.govscienceopen.com |

Antiviral Potential against Pathogenic Viruses (e.g., H5N1 Avian Influenza)

The isoquinoline scaffold and related structures are being investigated for their antiviral properties. Research into novel treatments for highly pathogenic avian influenza (H5N1) has explored the use of natural prodrugs like quercetin (B1663063) and shikimic acid loaded into mesoporous silica (B1680970) nanoparticles. nih.gov These nanoformulations demonstrated a strong virucidal action by inactivating the H5N1 virus. nih.gov While not direct derivatives of 5-hydroxy-6-isoquinolinecarboxylic acid, these studies indicate the potential of related chemical structures in antiviral applications. Furthermore, derivatives of nicotinonitrile, which contains a pyridine (B92270) ring similar to that in isoquinoline, have been recognized for their antiviral properties, including against avian influenza. researchgate.net Another compound, anthraquinone-2-carboxylic acid, has shown potential as an antiviral candidate against influenza viruses by targeting the final phase of intracellular replication. mdpi.com

Antiproliferative and Apoptotic Effects (In Vitro Cell Line and Animal Model Studies)

Isoquinoline derivatives have been the subject of extensive research for their potential as anticancer agents. semanticscholar.org A variety of phenylaminoisoquinolinequinones have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines, including AGS (gastric), SK-MES-1 (lung), and J82 (bladder), with some compounds showing moderate to high activity. nih.gov The position and electronic properties of substituents on the phenylamino (B1219803) group were found to significantly influence the biological activity. nih.gov

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, found in natural products like lamellarins, has also been a focus for developing anti-cancer agents. rsc.org Lamellarin D and its analogues have shown potent cytotoxic effects in the low micromolar range against human breast (MDA-MB-231), lung (A-549), and colon (HT-29) tumor cell lines. rsc.org The presence of hydroxyl groups at specific positions on the lamellarin structure is thought to be crucial for their cytotoxicity. rsc.org

In addition to inhibiting proliferation, some isoquinoline derivatives can induce apoptosis. For example, the isoquinoline alkaloid berberine (B55584) has been shown to modulate multiple apoptotic pathways in animal models. mdpi.com In vitro studies on various cancer cell lines have demonstrated that certain compounds can trigger apoptosis, as evidenced by morphological changes, DNA fragmentation, and activation of caspases. nih.govnih.govmdpi.comfrontiersin.org

Table 3: Antiproliferative Activity of Isoquinoline Derivatives Against Human Cancer Cell Lines

| Compound Class/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| Phenylaminoisoquinolinequinones | AGS (gastric), SK-MES-1 (lung), J82 (bladder) | Moderate to high antiproliferative activity | nih.gov |

| Pyrrolo[2,1-a]isoquinolines (e.g., Lamellarin D analogues) | MDA-MB-231 (breast), A-549 (lung), HT-29 (colon) | Cytotoxicity in low micromolar GI50 range | rsc.org |

| Berberine (Isoquinoline alkaloid) | Various (in animal models) | Modulation of apoptotic pathways | mdpi.com |

Cytotoxicity Assays in Various Cancer Cell Lines

The cytotoxic potential of isoquinoline derivatives has been evaluated across a range of human cancer cell lines. While specific data for 5-Hydroxy-6-isoquinolinecarboxylic acid is not detailed in the available literature, studies on related isoquinoline structures provide insight into the anti-proliferative activities of this chemical class.

A variety of aminoisoquinoline-5,8-quinones, synthesized from 3-methyl-4-methoxycarbonylisoquinoline-5,8-quinone, were assessed for their cytotoxic activity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov These evaluations demonstrated that the cytotoxic effects are significantly influenced by the structure and location of amino acid fragments attached to the isoquinoline core. nih.gov Moderate to high cytotoxic activity was observed, with certain derivatives derived from L-alanine, L-leucine, and L-phenylalanine showing potent effects with IC₅₀ values ranging from 0.5 to 6.25 μM. nih.gov The sensitivity to these compounds varied among different cancer cell lines; for instance, gastric (AGS) cells were found to be the most sensitive. nih.gov Furthermore, the selectivity of these compounds for cancer cells over normal cells was quantified using a Selectivity Index (SI), where an SI value greater than 2 indicates selective toxicity towards cancer cells. nih.gov Several compounds in this series exhibited high cytotoxicity against cancer cells while showing a selective effect, with mean SI values of 2.24 or greater. nih.gov

In another study, thiosemicarbazone analogs of isoquinoline were tested against several human cancer cell lines, including cholangiocarcinoma (HuCCA-1), liver hepatocellular carcinoma (HepG2), lung carcinoma (A549), and T-cell lymphoblastic leukemia (MOLT-3). researchgate.net The results indicated that several of these analogs exerted cytotoxic activity across all the tested cell lines. researchgate.net Similarly, novel 5,6,7,8-tetrahydroisoquinolines demonstrated moderate to strong anti-cancer activity against lung (A459) and breast (MCF7) cancer cell lines. researchgate.net

These findings underscore the potential of the isoquinoline scaffold as a basis for the development of cytotoxic agents. The specific activity and selectivity are highly dependent on the nature and position of chemical substitutions on the core ring structure.

Table 1: Cytotoxicity of Selected Isoquinoline Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Aminoisoquinoline-5,8-quinones | Various | 0.5 - 6.25 | ≥2.24 | nih.gov |

| Thiosemicarbazone Analogs | HuCCA-1 | Active | Not Reported | researchgate.net |

| Thiosemicarbazone Analogs | HepG2 | Active | Not Reported | researchgate.net |

| Thiosemicarbazone Analogs | A549 | Active | Not Reported | researchgate.net |

| Thiosemicarbazone Analogs | MOLT-3 | Active | Not Reported | researchgate.net |

| 5,6,7,8-Tetrahydroisoquinolines | A459 | Active | Not Reported | researchgate.net |

| 5,6,7,8-Tetrahydroisoquinolines | MCF7 | Active | Not Reported | researchgate.net |

Modulation of Inflammatory Pathways in Animal Models (e.g., IL-6 Reduction)

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a critical role in inflammation, immunity, and the acute-phase response. nih.govfrontiersin.org Dysregulated and continuous production of IL-6 is associated with the development of various inflammatory diseases. nih.gov Consequently, the modulation of IL-6 and its signaling pathways is a key area of therapeutic investigation.

Animal models are crucial for studying the in vivo effects of compounds on inflammatory pathways. For instance, in a mouse model of chronic inflammation (IL-10 knockout mice), the additional targeted deletion of IL-6 resulted in the reversal of some inflammation-associated changes, such as improved myocardial oxidative metabolism and better short-term physical function. nih.gov However, this study also highlighted the complex, pleiotropic effects of IL-6, as its deletion led to higher mortality. nih.gov Other research in a mouse model of osteoarthritis showed that genetic inactivation of the enzyme ZCCHC6, which enhances IL-6 expression, led to reduced cartilage damage and synovitis. nih.gov

Studies using turpentine (B1165885) oil or lipopolysaccharide (LPS) to induce an acute-phase response in animal models have shown that IL-6 is essential for the hepatic upregulation of certain chemokines, which act as positive acute-phase proteins. mdpi.com These models allow for the detailed examination of the sequence of events in the inflammatory cascade following a specific stimulus. mdpi.com While these studies establish the importance of the IL-6 pathway in inflammatory animal models, specific investigations into the effects of 5-Hydroxy-6-isoquinolinecarboxylic acid or its direct derivatives on IL-6 reduction in such models are not available in the current body of research.

Modulation of Receptor Systems (e.g., Opioid Receptors, Neurotransmitter Systems)

Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are G protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. nih.govnih.gov Their activation generally decreases neurotransmission by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. nih.gov The μ-opioid receptors (MORs), which have a high affinity for endorphins, are widely distributed in the central nervous system, including the periaqueductal gray, nucleus accumbens, and cerebral cortex, as well as in the intestinal tract. wikipedia.orgtufts.edu Activation of MORs in the brain can inhibit the release of the inhibitory neurotransmitter GABA, which in turn leads to an increase in dopamine (B1211576) release, contributing to feelings of euphoria. tufts.edu

Neurotransmitter systems are complex networks that can be modulated by various compounds. For example, serotonin (B10506) (5-hydroxytryptamine, 5-HT) interacts with 14 different receptors, most of which are GPCRs, to regulate a vast array of physiological functions. mdpi.com The development of allosteric modulators for these receptors represents an innovative approach to achieve greater selectivity and safety. mdpi.com

While the isoquinoline backbone is a structural feature of many compounds known to interact with various receptor systems, direct experimental data on the modulation of opioid or other neurotransmitter receptors by 5-Hydroxy-6-isoquinolinecarboxylic acid is not presently available. Studies on structurally distinct derivatives, such as 5-hydroxy-6-methyl-2-aminotetralins, have shown stimulant properties on dopaminergic receptors, indicating that compounds with a "5-hydroxy-6-substituted" pattern can interact with neurotransmitter systems. nih.gov However, further investigation is required to determine if 5-Hydroxy-6-isoquinolinecarboxylic acid or its derivatives possess similar activities.

Antioxidant Properties and Free Radical Scavenging Activity (In Vitro Evaluation)

The antioxidant potential of chemical compounds is commonly evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species. These methods provide a rapid and convenient way to screen for antioxidant activity. who.int

Commonly employed assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change that can be measured spectrophotometrically. who.intnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay : In this method, the ABTS radical cation is generated, and the ability of a test compound to reduce it is determined by the decrease in absorbance. nih.govnih.gov

Hydroxyl Radical Scavenging Assay : This assay assesses the capacity of a compound to neutralize the highly reactive hydroxyl radical, often generated through a Fenton-type reaction. nih.govnih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay : This method evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

The results of these assays are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals. nih.govfrontiersin.orgredalyc.org While numerous studies have used these in vitro methods to characterize the antioxidant and free radical scavenging activities of various natural products and synthetic compounds, nih.govmdpi.comfrontiersin.org specific evaluations of 5-Hydroxy-6-isoquinolinecarboxylic acid have not been reported in the available scientific literature.

Elucidation of Molecular Mechanisms of Action

Understanding the interaction between a small molecule (ligand) and its protein target is fundamental to elucidating its mechanism of action. Computational methods are powerful tools for identifying and characterizing these interactions. In silico approaches can locate potential small-molecule binding sites on a protein's surface and provide a detailed physicochemical description of these pockets. nih.gov

These methods can differentiate between hydrophilic and hydrophobic regions within a binding site, allowing for predictions of how a ligand might orient itself to achieve optimal binding. nih.gov For instance, studies on a large dataset of protein-ligand complexes found that in the vast majority of cases, the experimentally determined ligand binds to a computationally identified pocket. nih.gov

Further computational studies using techniques like normal mode analysis can investigate the energetic and dynamic consequences of ligand binding. nih.gov Contrary to the simple notion that binding always makes a protein more rigid, simulations have suggested that ligand binding can sometimes increase the protein's entropy by affecting its large-scale, low-frequency motions. nih.gov This potential entropic contribution can be an additional driving force for the formation of a stable protein-ligand complex. nih.gov Specific studies detailing the ligand-protein binding dynamics for 5-Hydroxy-6-isoquinolinecarboxylic acid with any particular protein target have not yet been published.

The biological activities of a compound are the result of its impact on specific cellular and biological pathways. Cytotoxic effects observed in cancer cell lines, for example, imply interference with pathways essential for cell survival and proliferation, such as the regulation of apoptosis. nih.govnih.gov

Modulation of inflammatory mediators like IL-6 directly impacts cytokine signaling pathways. IL-6 signaling through its receptor can activate a variety of downstream pathways, including the JAK/STAT and PI3K pathways, which in turn regulate immune cell differentiation and cellular metabolism. frontiersin.orgfrontiersin.org For example, IL-6 receptor signaling has been shown to be critical for regulating glucose uptake and glycolysis in pro-inflammatory Th17 cells. frontiersin.org

Similarly, interaction with neurotransmitter receptors, such as opioid receptors, affects neuro-signaling pathways. Activation of μ-opioid receptors can lead to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and the modulation of ion channel activity, ultimately suppressing neuronal excitability and synaptic output. wikipedia.orgelifesciences.org The specific cellular and biological pathways modulated by 5-Hydroxy-6-isoquinolinecarboxylic acid remain to be elucidated through direct experimental investigation.

Applications in Advanced Chemical and Biomedical Research

Role as a Synthetic Building Block for Complex Molecules

5-Hydroxy-6-isoquinolinecarboxylic acid serves as a versatile synthetic building block, providing a rigid isoquinoline (B145761) framework that can be elaborated into more complex molecular architectures. nih.gov The presence of multiple functional groups offers sites for a variety of chemical transformations, allowing for the construction of diverse molecular libraries.

The isoquinoline core is a prominent feature in a vast number of biologically active natural products, particularly isoquinoline alkaloids, which exhibit a wide range of pharmacological activities. nih.govresearchgate.net These alkaloids, often derived from amino acids like tyrosine and phenylalanine in nature, have been a source of important medicines, including the analgesic morphine and the antibacterial berberine (B55584). nih.gov Synthetic strategies aimed at producing these and other novel pharmaceutical agents often rely on the availability of functionalized isoquinoline precursors.

Derivatives of isoquinoline are instrumental in the synthesis of various bioactive compounds. For instance, the diastereoselective synthesis of isoquinoline alkaloids such as (S)-(+)-laudanosine and protoberberine alkaloids has been achieved through methods like the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com While direct synthesis from 5-Hydroxy-6-isoquinolinecarboxylic acid is not explicitly detailed in the provided research, its structure represents a key synthon that could be modified to create the necessary precursors for such complex alkaloids. The strategic placement of the hydroxyl and carboxylic acid groups allows for a range of chemical manipulations to build the intricate structures of these pharmacologically significant molecules. The pursuit of novel isoquinolines as promising drug leads remains an active area of research in natural product chemistry. nih.gov

The design of prodrugs is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery. The presence of a hydroxyl group on a lead compound can be a key "synthetic handle" for the design of a water-soluble prodrug. nih.gov For example, in the development of anticancer agents based on 2-phenylquinolin-4-one derivatives, the introduction of a hydroxyl group was a deliberate strategy to enable the creation of a more soluble and physiochemically stable hydrophilic prodrug. nih.gov

While specific examples detailing the use of 5-Hydroxy-6-isoquinolinecarboxylic acid as an intermediate in prodrug synthesis are not extensively documented in the available research, its inherent chemical functionalities make it a prime candidate for such applications. The carboxylic acid and hydroxyl groups can be esterified or otherwise modified to create a prodrug that, once administered, would be metabolized in the body to release the active parent molecule. This approach could be employed to improve the delivery and efficacy of drugs targeting a variety of diseases.

Development of Fluorescent Probes for Biological and Chemical Detection

Fluorescent probes are indispensable tools in biomedical research and diagnostics, allowing for the visualization and quantification of biological and chemical analytes with high sensitivity and specificity. mdpi.com The development of these molecular sensors often relies on fluorophores that exhibit changes in their emission properties upon interaction with the target analyte. Heterocyclic compounds, including quinoline (B57606) and isoquinoline derivatives, are frequently used as the core structure for these probes due to their favorable photophysical properties. researchgate.net

Recent research has demonstrated the use of pyrroloquinoline-derivative-based fluorescent probes for the selective detection of lysine (B10760008) in living cells. researchgate.net Another study focused on chromenoquinoline derivatives as ratiometric fluorescent pH sensors for bioimaging. researchgate.net These examples highlight the utility of the broader quinoline and isoquinoline scaffold in creating sensors for biologically relevant molecules and conditions. While direct applications of 5-Hydroxy-6-isoquinolinecarboxylic acid in this context are not widely reported, its structural similarity to these successful probes suggests its potential as a platform for the design of novel fluorescent sensors for a variety of biological and chemical targets. The hydroxyl and carboxylic acid groups could serve as recognition sites or points of attachment for other sensing moieties.

Q & A

Q. What synthetic methodologies are commonly employed for 5-Hydroxy-6-isoquinolinecarboxylic acid?

Synthesis typically involves cyclization of substituted precursors or functionalization of isoquinoline scaffolds. For example:

- Cyclocondensation : Reacting aminobenzaldehyde derivatives with keto-acids under acidic conditions.

- Carboxylic Acid Introduction : Hydrolysis of nitrile intermediates or oxidation of hydroxymethyl groups. Purification often combines column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization. Structural confirmation requires NMR (¹H/¹³C), IR (carboxylic acid C=O stretch ~1700 cm⁻¹), and mass spectrometry .

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Cyclization Temperature | 80–120°C |

| Catalyst | H₂SO₄ or POCl₃ |

| Solvent | DMF or AcOH |

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- HPLC : Quantify purity using reverse-phase C18 columns (UV detection at 254 nm).

- NMR : Confirm substituent positions (e.g., hydroxy and carboxylic acid protons resonate at δ 10–12 ppm).

- Melting Point : Compare with literature values to detect impurities.

- Elemental Analysis : Validate molecular formula (e.g., C₁₁H₉NO₄) .

Q. What structural features influence the compound’s reactivity?

The carboxylic acid group enables salt formation (e.g., with amines) or esterification. The hydroxy group at position 5 participates in hydrogen bonding and chelation, affecting solubility and metal coordination. The isoquinoline core offers π-π stacking potential, relevant in supramolecular chemistry .

Advanced Research Questions

Q. How can contradictory spectroscopic data for 5-Hydroxy-6-isoquinolinecarboxylic acid be resolved?

Contradictions often arise from tautomerism (e.g., keto-enol equilibria) or solvent-dependent shifts. Methodological strategies include:

- Multi-Technique Validation : Cross-check NMR (in DMSO-d₆ vs. CDCl₃), IR, and X-ray crystallography.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- pH Studies : Monitor spectral changes under acidic/basic conditions to identify protonation sites .

Q. What strategies optimize reaction yield while minimizing by-products?

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions.

- In Situ Monitoring : Use LC-MS or FTIR to track intermediate formation and adjust parameters dynamically.

- By-Product Analysis : Isolate side products via preparative TLC and characterize structures to refine reaction pathways .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous systems?

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) in buffers (pH 1–13). Monitor via HPLC for decomposition products.

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the carboxylate anion, while nonpolar solvents favor protonated forms.

- Chelation : Metal ions (e.g., Fe³⁺) may catalyze degradation under acidic conditions .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies in reported biological activity data?

- Meta-Analysis : Compare studies for consistency in assay conditions (e.g., cell lines, concentration ranges).

- Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., IC₅₀ determination).

- Control Experiments : Rule out artifacts (e.g., solvent toxicity, aggregation) via counter-screens .

Methodological Best Practices

Q. What computational tools are recommended for modeling interactions of 5-Hydroxy-6-isoquinolinecarboxylic acid?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with biological targets.

- Molecular Dynamics (MD) : Simulate solvation effects (GROMACS or AMBER) to assess conformational stability.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.